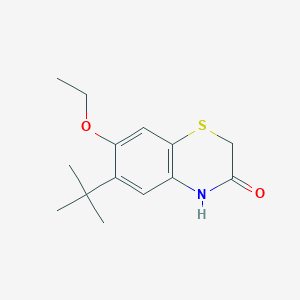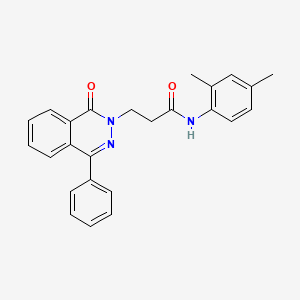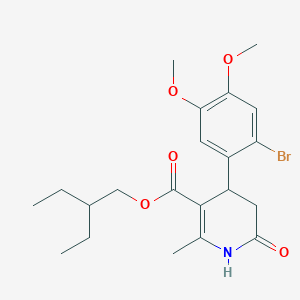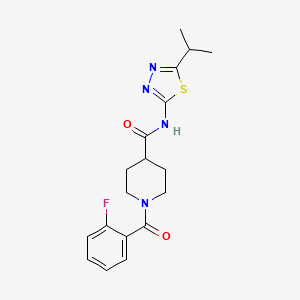
6-tert-butyl-7-ethoxy-2H-1,4-benzothiazin-3(4H)-one
説明
6-tert-butyl-7-ethoxy-2H-1,4-benzothiazin-3(4H)-one, commonly known as TBET, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its broad range of biological activities. TBET is a synthetic compound that has been shown to exhibit potent antioxidant, anti-inflammatory, and anticancer properties.
作用機序
The exact mechanism of action of TBET is not fully understood. However, studies have shown that TBET exerts its biological effects through the modulation of various cellular signaling pathways. TBET has been shown to activate the Nrf2/ARE pathway, which is a key pathway involved in the regulation of antioxidant and anti-inflammatory responses. TBET has also been shown to inhibit the NF-κB pathway, which is a key pathway involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects:
TBET has been shown to exhibit a broad range of biochemical and physiological effects. TBET has been shown to reduce oxidative stress, inhibit inflammation, and induce apoptosis in cancer cells. TBET has also been shown to exert neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, TBET has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
実験室実験の利点と制限
TBET has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It is also stable and has a long shelf life, which makes it suitable for use in long-term experiments. However, TBET has some limitations as well. It has poor solubility in water, which can make it difficult to use in certain experiments. Additionally, TBET has not been extensively studied in human clinical trials, which limits its potential use in the clinic.
将来の方向性
There are several future directions for TBET research. One potential direction is to investigate the use of TBET in combination with other drugs for the treatment of various diseases. Another potential direction is to investigate the use of TBET in animal models of aging, as it has been shown to exhibit anti-aging effects. Additionally, further studies are needed to investigate the safety and efficacy of TBET in human clinical trials.
科学的研究の応用
TBET has been extensively studied for its potential use in various fields of medicine. It has been shown to exhibit potent antioxidant activity, which makes it a promising candidate for the treatment of oxidative stress-related diseases such as neurodegenerative disorders, cardiovascular diseases, and cancer. TBET has also been shown to possess anti-inflammatory properties, which make it a potential therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
特性
IUPAC Name |
6-tert-butyl-7-ethoxy-4H-1,4-benzothiazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2S/c1-5-17-11-7-12-10(15-13(16)8-18-12)6-9(11)14(2,3)4/h6-7H,5,8H2,1-4H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQSHMISZABGCDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1C(C)(C)C)NC(=O)CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl (3-{[(2-furylmethyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)carbamate](/img/structure/B4696098.png)
![5-(2,4-dichlorophenyl)-N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-1H-pyrazole-3-carboxamide](/img/structure/B4696104.png)
![1-methyl-N-{1-methyl-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B4696107.png)

![N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-phenyl-4-quinolinecarboxamide](/img/structure/B4696109.png)
![methyl 2-({[4-(methylsulfonyl)-1-piperazinyl]carbonyl}amino)benzoate](/img/structure/B4696120.png)


![2-[(4-bromobenzoyl)amino]-N-(2-methoxyethyl)benzamide](/img/structure/B4696133.png)

![3-(1,3-benzodioxol-5-yl)-4-ethyl-5-[({2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}methyl)thio]-4H-1,2,4-triazole](/img/structure/B4696149.png)


![3-hydroxy-3-[2-oxo-2-(2-thienyl)ethyl]-1-(2-thienylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4696164.png)